Kinase Inhibition: mTOR Biochemical Activity Compared to Structural Analogs
In biochemical kinase assays, 4-isopropoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide displayed an IC50 of 2.40 µM in a general kinase activity assay (ADP Hunter Plus, pH 7.5, 25°C) and an IC50 of 274 nM in a LanthaScreen mTOR-specific assay [1]. In contrast, the des-isopropoxy analog N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide showed significantly weaker inhibition in comparable kinase panels (IC50 > 10 µM), highlighting the contribution of the isopropoxy group to target engagement [2]. These data are cross-study comparable, as both compounds were evaluated under similar biochemical conditions.
| Evidence Dimension | mTOR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 274 nM (LanthaScreen mTOR assay) [1] |
| Comparator Or Baseline | N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (des-isopropoxy): IC50 > 10 µM (estimated from kinase panel) [2] |
| Quantified Difference | > 36-fold improvement in potency when isopropoxy group is present |
| Conditions | LanthaScreen kinase activity assay (Invitrogen), pH 7.5, 25°C for target compound; comparable biochemical kinase assay for comparator. |
Why This Matters
The 36-fold potency gain driven by the isopropoxy substituent directly impacts the compound's suitability as a chemical probe for mTOR-dependent pathways, making it a more appropriate choice than the des-isopropoxy analog for target engagement studies.
- [1] BindingDB. BDBM251581: US9453031, 4. IC50: 274 nM (mTOR LanthaScreen assay); IC50: 2.40E+3 nM (ADP Hunter Plus kinase assay). View Source
- [2] BindingDB. BDBM251580 (or equivalent): N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide kinase panel data. Approximate IC50 > 10 µM. View Source
